Prajmaline Prajmaline A derivative of the rauwolfia alkaloid AJMALINE. It is an anti-arrhythmia agent but may cause liver damage.
Brand Name: Vulcanchem
CAS No.: 35080-11-6
VCID: VC0540096
InChI: InChI=1S/C23H33N2O2/c1-4-10-25-17-11-14(13(5-2)22(25)27)19-18(25)12-23(21(19)26)15-8-6-7-9-16(15)24(3)20(17)23/h6-9,13-14,17-22,26-27H,4-5,10-12H2,1-3H3/q+1/t13-,14-,17-,18-,19+,20-,21+,22+,23+,25?/m0/s1
SMILES: CCC[N+]12C3CC(C(C1O)CC)C4C2CC5(C3N(C6=CC=CC=C65)C)C4O
Molecular Formula: C23H33N2O2+
Molecular Weight: 369.5 g/mol

Prajmaline

CAS No.: 35080-11-6

Cat. No.: VC0540096

Molecular Formula: C23H33N2O2+

Molecular Weight: 369.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Prajmaline - 35080-11-6

Specification

CAS No. 35080-11-6
Molecular Formula C23H33N2O2+
Molecular Weight 369.5 g/mol
IUPAC Name (1R,9R,10S,12R,13S,14R,16S,17R,18R)-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol
Standard InChI InChI=1S/C23H33N2O2/c1-4-10-25-17-11-14(13(5-2)22(25)27)19-18(25)12-23(21(19)26)15-8-6-7-9-16(15)24(3)20(17)23/h6-9,13-14,17-22,26-27H,4-5,10-12H2,1-3H3/q+1/t13-,14-,17-,18-,19+,20-,21+,22+,23+,25?/m0/s1
Standard InChI Key UAUHEPXILIZYCU-GSPNQRMKSA-N
Isomeric SMILES CCC[N+]12[C@H]3C[C@@H]([C@@H]([C@H]1O)CC)[C@@H]4[C@@H]2C[C@@]5([C@H]3N(C6=CC=CC=C65)C)[C@@H]4O
SMILES CCC[N+]12C3CC(C(C1O)CC)C4C2CC5(C3N(C6=CC=CC=C65)C)C4O
Canonical SMILES CCC[N+]12C3CC(C(C1O)CC)C4C2CC5(C3N(C6=CC=CC=C65)C)C4O
Appearance Solid powder

Introduction

Chemical Structure and Properties

Prajmaline is an indole alkaloid with the molecular formula C₂₃H₃₃N₂O₂⁺ and a molecular weight of 369.52 g/mol . Its chemical name is (17R,21α)-17,21-dihydroxy-4-propylajmalanium, though it is also known as N⁴-propylajmalinium or N-propylajmaline . As a semi-synthetic derivative of ajmaline, prajmaline possesses a characteristic multi-ring structure with a propyl group modification that enhances its pharmacokinetic profile compared to the parent compound .

Physical and Chemical Properties

The physical and chemical properties of prajmaline bitartrate, the most common salt form used in pharmaceutical preparations, are summarized in Table 1.

PropertyValue
Molecular FormulaC₂₃H₃₃N₂O₂⁺·C₄H₅O₆⁻ (bitartrate salt)
Molecular Weight518.60 g/mol (bitartrate salt)
Physical AppearanceWhite crystals when recrystallized from ethanol and ether
Melting Point149-152°C
Percent CompositionC 62.53%, H 7.39%, N 5.40%, O 24.68%

Table 1: Physical and chemical properties of prajmaline bitartrate

Pharmacological Classification

Prajmaline belongs to Class Ia antiarrhythmic agents according to the Vaughan Williams classification system . Class Ia antiarrhythmic drugs are characterized by their ability to block sodium channels in a use-dependent manner and prolong the duration of action potentials in cardiac tissue. These properties make them effective in managing various types of cardiac arrhythmias by reducing conduction velocity and increasing the effective refractory period .

Mechanism of Action

Primary Mechanism

Prajmaline exerts its antiarrhythmic effects primarily through a frequency-dependent blockade of cardiac sodium channels . This mechanism involves:

  • Reduction in the maximum rate of depolarization (Vmax) during phase 0 of the cardiac action potential

  • Prolongation of the action potential duration

  • Increase in the effective refractory period of cardiac tissues

The drug causes a resting block in the heart, which manifests as depression of Vmax after a resting period. This effect is more pronounced in atrial tissue compared to ventricular tissue .

Reverse Use Dependence

An important characteristic of prajmaline's activity is reverse use dependence, wherein the drug's efficacy diminishes at higher heart rates. This phenomenon explains why prajmaline's effects are most evident in patients with normal heart rates (approximately 1 Hz) . As the heart rate increases, the sodium channel blocking effects of prajmaline become less pronounced, potentially limiting its effectiveness in tachyarrhythmias with very rapid rates .

Therapeutic Uses

Prajmaline has been employed in the management of various cardiac disorders, demonstrating efficacy in conditions where rhythm control is the primary therapeutic goal .

Approved Indications

The drug has been used to treat a spectrum of cardiac conditions, including:

  • Coronary artery disease-associated arrhythmias

  • Angina-related rhythm disturbances

  • Paroxysmal tachycardia

  • Wolff-Parkinson-White syndrome

Notably, prajmaline has shown utility in treating arrhythmias that have proven refractory to other antiarrhythmic medications, positioning it as a valuable second-line or adjunctive therapy in challenging cases .

Pharmacokinetics

The pharmacokinetic profile of prajmaline has been well-characterized through multiple studies, providing important insights into its absorption, distribution, metabolism, and elimination.

Absorption and Bioavailability

Prajmaline demonstrates excellent oral bioavailability at approximately 80%, representing a significant improvement over its parent compound ajmaline . This enhanced bioavailability contributes to its clinical utility and dosing convenience.

Distribution

Following absorption, prajmaline is distributed throughout the body with the following characteristics:

  • Volume of distribution: 4-5 L/kg

  • Distribution half-life: 10 minutes

  • Plasma protein binding: 60%

The relatively large volume of distribution indicates extensive tissue penetration beyond the vascular compartment.

Elimination

The elimination of prajmaline occurs primarily through renal excretion. Approximately 20% of the administered dose is excreted unchanged in the urine, with the remainder eliminated as metabolites . The elimination half-life is approximately 6 hours, supporting a multiple daily dosing regimen for maintaining therapeutic concentrations .

Administration and Dosage

Routes of Administration

Prajmaline offers flexibility in administration, being available for delivery via multiple routes:

  • Oral administration

  • Parenteral administration

  • Intravenous administration

This versatility allows for appropriate selection based on clinical circumstances, patient factors, and urgency of treatment.

Dosing Regimen

The typical daily therapeutic dose ranges from 40 to 80 mg, divided into multiple administrations due to the drug's 6-hour elimination half-life . Clinical research has indicated that continuous treatment is necessary for optimal management of arrhythmias, as the antiarrhythmic effect notably diminishes approximately three days after discontinuation .

Side Effects and Toxicity

Common Side Effects

When administered at appropriate therapeutic doses and without significant drug interactions, prajmaline demonstrates a favorable safety profile. No significant adverse effects have been consistently reported with monotherapy at recommended dosages .

Drug Interaction-Related Side Effects

Patients receiving concomitant therapy with other cardiovascular medications may experience increased risk of side effects. Specifically, those taking beta-blockers or nifedipine concurrently with prajmaline have developed minor transient conduction defects . This underscores the importance of careful monitoring when prajmaline is used as part of a multi-drug regimen.

Toxicity and Overdose

Toxicity data from animal studies indicate:

  • LD₅₀ in mice (oral): 43 mg/kg

  • LD₅₀ in mice (intravenous): 1.7 mg/kg

In humans, prajmaline overdose can produce a spectrum of symptoms ranging from mild to severe, including:

  • Asymptomatic presentations

  • Nausea and vomiting

  • Bradycardia

  • Tachycardia (paradoxical)

  • Hypotension

  • Potentially fatal outcomes in severe cases

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